BI-749327 is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel. [] TRPC6 is a non-selective cation channel that plays a role in various physiological processes, including smooth muscle contraction, cell proliferation, and neuronal excitability. BI-749327 has been widely used as a research tool to investigate the role of TRPC6 in various diseases and physiological processes.
BI-749327 is classified as a small molecule inhibitor specifically targeting TRPC6 channels. It was developed by Boehringer Ingelheim and has shown promising results in preclinical studies and early-phase clinical trials. The compound's pharmacological profile indicates a high selectivity for TRPC6 over other related channels, making it a valuable candidate for further research and development.
The synthesis of BI-749327 involves multi-step organic synthesis techniques, which typically include:
The detailed synthetic pathway often involves optimizing reaction conditions (temperature, solvent, time) to maximize yield and minimize by-products.
BI-749327 has a defined molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is CHClNOS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
The structural analysis reveals how specific moieties contribute to binding affinity and selectivity toward TRPC6.
BI-749327 undergoes various chemical reactions that are crucial for its pharmacological activity:
These reactions are pivotal in determining the drug's efficacy and safety profile.
The mechanism of action of BI-749327 involves:
Data from studies indicate that chronic inhibition of TRPC6 with BI-749327 leads to significant improvements in organ function.
BI-749327 exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring bioavailability in therapeutic applications.
BI-749327 has several potential applications in scientific research:
Transient Receptor Potential Canonical 6 (TRPC6) channels function as non-selective cation channels predominantly permeable to calcium ions, activated by phospholipase C-coupled receptors and diacylglycerol. Their pathological overactivity drives fibrosis through dysregulated calcium influx, activating pro-fibrotic signaling cascades. BI-749327, a potent and selective TRPC6 antagonist (exhibiting half-maximal inhibitory concentration values of 13 nM, 19 nM, and 15 nM for mouse, human, and guinea pig TRPC6, respectively), demonstrates significant anti-fibrotic efficacy across organ systems. In pressure-overload cardiac models, BI-749327 administration (30 mg/kg/day) substantially attenuated left ventricular fibrosis, reduced cardiac mass-to-volume ratios, and suppressed expression of pro-fibrotic genes including collagen types I and III, connective tissue growth factor, and alpha-smooth muscle actin. This correlated with functional cardiac improvement [1] [10].
Parallel effects were observed in renal fibrosis. BI-749327 treatment produced a dose-dependent reduction in collagen deposition, fibroblast activation, and extracellular matrix accumulation in the unilateral ureteral obstruction model. Mechanistically, BI-749327 inhibited transforming growth factor-beta 1-induced calcium influx and downstream Smad2/3 phosphorylation in renal fibroblasts and podocytes. Furthermore, BI-749327 suppressed pathological immune cell infiltration into injured tissues, significantly reducing macrophage and neutrophil accumulation within fibrotic cardiac and renal lesions. This highlights its role in modulating the immune-fibrotic axis [1] [7].
Table 1: Anti-Fibrotic Efficacy of BI-749327 in Preclinical Models
Disease Model | Dosing Regimen | Key Fibrosis Parameters Affected | Proposed Mechanism |
---|---|---|---|
Cardiac Pressure Overload | 30 mg/kg/day oral | ↓ Collagen I/III, ↓ CTGF, ↓ α-SMA, ↓ Interstitial fibrosis | ↓ TGF-β1 signaling, ↓ NFAT activation, ↓ Immune cell infiltration |
Unilateral Ureteral Obstruction | 3-30 mg/kg oral | ↓ Tubulointerstitial fibrosis, ↓ Fibronectin, ↓ Hydroxyproline | ↓ DAG-induced Ca²⁺ influx, ↓ Smad2/3 phosphorylation |
Duchenne Muscular Dystrophy | Therapeutic dosing | ↓ Myocardial fibrosis, ↓ TGF-β1 pathway activity | ↓ TRPC6-mediated Ca²⁺ overload, ↓ NF-κB/IL-6 signaling |
Sustained elevation of intracellular calcium mediated by hyperactive TRPC6 channels serves as a primary driver of cellular dysfunction and tissue damage. In cardiomyocytes, BI-749327 normalizes pathological calcium transients evoked by mechanical stress or neurohormonal stimuli (e.g., angiotensin II, endothelin-1). This normalization directly suppresses the calcium-dependent phosphatase calcineurin and its effector, Nuclear Factor of Activated T-cells. BI-749327 effectively blocked NFAT nuclear translocation and subsequent transcription of pro-hypertrophic (e.g., brain natriuretic peptide, beta-myosin heavy chain) and pro-fibrotic genes in isolated myocytes and in vivo models [1] [5].
Beyond NFAT, TRPC6-mediated calcium influx activates interconnected signaling networks. BI-749327 treatment in dystrophic cardiomyopathy models (dystrophin/utrophin-deficient mice) dramatically reduced systemic inflammation and cardiac immune cell infiltration. This was associated with decreased circulating pro-inflammatory cytokines (tumor necrosis factor-alpha, interleukin-6, interleukin-1 beta) and downregulated nuclear factor-kappa B activity. Transcriptomic analysis revealed that BI-749327 profoundly inhibited transforming growth factor-beta 1 signaling pathways and altered gene networks regulating fatty acid metabolism, suggesting a metabolic reprogramming effect secondary to calcium normalization [3] [5] [6].
In renal podocytes, gain-of-function TRPC6 mutations or acquired channel overactivity causes calcium-dependent disassembly of the actin cytoskeleton and apoptosis. BI-749327 demonstrated efficacy against both wild-type and mutant TRPC6 channels (P112Q, M132T, R175Q, R895C, R895L), suppressing pathological calcium influx and preserving cytoskeletal integrity in vitro. This positions it as a potential therapeutic for genetic and acquired podocytopathies [1] [7].
Table 2: TRPC6-Calcium Signaling Pathways Modulated by BI-749327
Calcium-Dependent Pathway | Cellular/Tissue Context | Effect of BI-749327 | Downstream Consequences |
---|---|---|---|
Calcineurin-NFAT | Cardiomyocytes, Cardiac fibroblasts | ↓ NFAT nuclear translocation | ↓ Hypertrophy, ↓ Fibrogenesis, ↓ Proinflammatory gene expression |
Reactive Oxygen Species Production | Neutrophils, Podocytes | ↓ NADPH oxidase complex activation | ↓ Oxidative tissue damage, ↓ Inflammation |
NF-κB Activation | Immune cells, Stressed myocardium | ↓ IκB phosphorylation, ↓ NF-κB nuclear translocation | ↓ Cytokine release (TNF-α, IL-6, IL-1β), ↓ Leukocyte infiltration |
Cytoskeletal Rearrangement | Podocytes, Neutrophils | Stabilization of actin architecture | ↓ Podocyte foot process effacement, ↓ Proteinuria, ↓ Neutrophil migration |
Dysregulation of TRPC6 occurs through inherited mutations or acquired overexpression/overactivity, contributing significantly to chronic cardiorenal pathologies. Autosomal dominant gain-of-function mutations in the TRPC6 gene (e.g., located in the ankyrin repeat domains or pore-forming regions) are a well-established cause of familial focal segmental glomerulosclerosis. These mutations enhance channel sensitivity to agonists (e.g., diacylglycerol), increase basal open probability, or promote excessive trafficking to the plasma membrane, leading to podocyte calcium overload, cytoskeletal collapse, proteinuria, and progressive glomerulosclerosis. BI-749327 effectively suppressed calcium influx and NFAT activation in HEK293T cells expressing multiple different human FSGS-associated TRPC6 mutants, demonstrating its potential utility in managing this genetic disorder [1] [2] [7].
Acquired TRPC6 overexpression is a hallmark of pathological stress responses. Pressure overload in the heart, obstructive injury in the kidney, and dystrophic stress in skeletal and cardiac muscle significantly upregulate TRPC6 expression. In Duchenne muscular dystrophy models characterized by membrane instability and aberrant mechanotransduction, TRPC6 becomes a critical mediator of pathological calcium entry. Genetic deletion of TRPC6 or pharmacological inhibition with BI-749327 in dystrophin-deficient mice (mdx/utrn-/-) yielded profound benefits: reduced myocardial fibrosis, improved skeletal muscle function, decreased kyphosis, attenuated systemic inflammation, and a remarkable 2-3 fold extension in median lifespan. This underscores TRPC6 as a central driver of dystrophic pathology amenable to pharmacological blockade [3] [5] [6].
Contrasting its efficacy in chronic fibrotic conditions, evidence suggests TRPC6 inhibition may not benefit all acute injuries. In acute ischemic kidney injury models, neither genetic Trpc6 deficiency nor pretreatment with BI-749327 or another selective antagonist (SH045) altered short-term outcomes. Serum creatinine, tubular injury scores, neutrophil infiltration, and inflammatory marker expression (interleukin-6, tumor necrosis factor-alpha, chemokine ligand 2) remained comparable to controls. This indicates that TRPC6's pathological role is more pronounced in chronic remodeling phases rather than the initial ischemic insult itself [9].
Immunohistochemical studies confirm TRPC6 protein is ubiquitously present in human lymphoid tissues (lymph nodes, spleen, tonsils, gut-associated lymphoid tissue, thymus), particularly within lymphocytes, high endothelial venules, and follicular epithelium. This widespread expression, coupled with its role in lymphocyte calcium signaling, migration (e.g., via chemokine-induced actin remodeling), and cytokine production, positions TRPC6 as a potential modulator of immune-mediated tissue damage. BI-749327's ability to reduce inflammatory cell infiltration in fibrosis and dystrophy models may partly stem from disrupting these immune-specific functions [4] [7] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1